molecular formula C21H22FN5O B3889780 4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B3889780
M. Wt: 379.4 g/mol
InChI Key: XMGOAUGJBQGSRC-UHFFFAOYSA-N
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Description

4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Properties

IUPAC Name

4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-17-6-8-18(9-7-17)23-21(28)26-12-10-20(11-13-26)27-15-19(24-25-27)14-16-4-2-1-3-5-16/h1-9,15,20H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGOAUGJBQGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzyltriazole moiety: This step involves the formation of the triazole ring, often through a click chemistry reaction between an azide and an alkyne.

    Attachment of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the carboxamide linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyltriazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
  • 4-(4-benzyltriazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
  • 4-(4-benzyltriazol-1-yl)-N-(4-nitrophenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide lies in the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Reactant of Route 2
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4-(4-benzyltriazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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